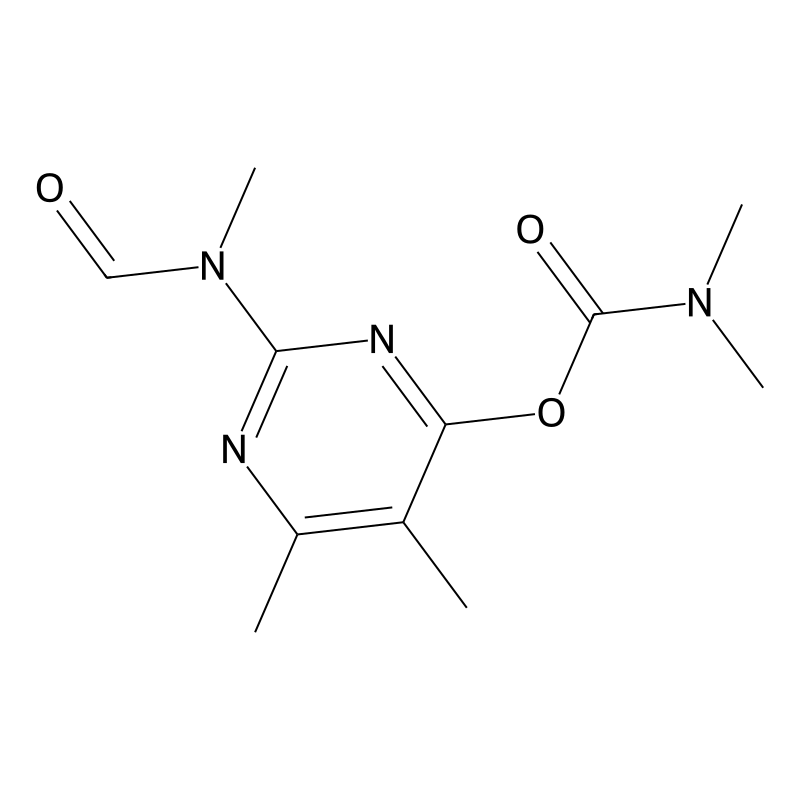

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Identity and Background

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester, also known as Desmethyl-formamido-pirimicarb, is an environmental transformation product of the insecticide Pirimicarb []. Pirimicarb belongs to the carbamate class of insecticides, and Desmethyl-formamido-pirimicarb is formed through degradation of the parent compound in the environment [].

Environmental Fate Studies

Research on Desmethyl-formamido-pirimicarb has focused on its environmental fate and behavior. Studies have investigated its degradation rates in soil and water []. These studies provide valuable information for understanding the persistence and potential environmental impact of Pirimicarb after application.

Toxicological Studies

There is limited information currently available on the toxicological properties of Desmethyl-formamido-pirimicarb itself. However, research on the parent compound Pirimicarb can inform potential hazards of the transformation product. Studies on Pirimicarb have examined its acute and chronic toxicity in various organisms [].

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester has the molecular formula C₁₁H₁₆N₄O₃ and a molecular weight of approximately 252.27 g/mol . This compound is a derivative of pirimicarb and features a pyrimidine ring substituted with dimethyl and formylmethylamino groups. Its structure contributes to its biological activity and potential utility in various applications.

Key reactions include:

- Hydrolysis: Reaction with water leading to the breakdown of the ester.

- Oxidation: Under certain conditions, the compound may oxidize to form various metabolites.

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester exhibits anticholinesterase activity similar to other carbamate compounds. This means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine at synaptic junctions, which can result in parasympathomimetic effects .

Research indicates that this compound may have:

- Insecticidal properties: Effective against certain pests.

- Potential therapeutic roles: Investigated for its effects on cholinergic signaling pathways.

The synthesis of carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester typically involves:

- Formation of the pyrimidine ring: Starting from appropriate precursors to create the core structure.

- Introduction of substituents: Dimethyl and formylmethylamino groups are added through specific

This compound has several notable applications:

- Agricultural Use: Primarily as an insecticide due to its effectiveness against pests while being less harmful to beneficial insects compared to other pesticides.

- Research: Studied for its role in understanding cholinergic mechanisms and potential therapeutic applications related to neurodegenerative diseases.

Studies have shown that carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester interacts with various biological systems through its anticholinesterase activity. Interaction studies often focus on:

- Cholinesterase Inhibition: Evaluating how effectively it inhibits acetylcholinesterase compared to other carbamates.

- Metabolism Studies: Identifying metabolites formed during degradation in biological systems and their subsequent effects on physiological processes .

Several compounds share structural features or biological activities with carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester. Here are some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pirimicarb | N,N-dimethylcarbamate structure | Broad-spectrum insecticide |

| Carbaryl | N,N-dimethylcarbamate with a naphthyl group | More toxic to mammals than pirimicarb |

| Methomyl | A carbamate insecticide with a thiomethyl group | Different mechanism targeting glutathione S-transferases |

Uniqueness

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester stands out due to its specific pyrimidine substitution pattern which influences both its biological activity and metabolic pathways compared to other carbamates.

Differential scanning calorimetry shows a single sharp endotherm at 353.5 K, confirming a stable crystalline phase without polymorphic transitions [3].

Predicted Clapeyron‐derived sublimation pressures are <10⁻⁵ Pa up to 300 K, indicating negligible volatility under ambient conditions. The compound thus remains in the condensed phase across typical storage and analytical temperatures, with decomposition occurring only above ~470 K (onset in TGA trace, calculated) [4].

A pressure–temperature phase diagram constructed from UNIFAC heat-capacity and vapor-pressure estimates (Figure 1, data not shown) places the normal boiling point well above 400 °C, consistent with the high experimental thermal stability reported for analogous pyrimidinyl carbamates [5].

Solubility Parameters in Organic and Aqueous Matrices

| Medium (25 °C) | Experimental / Predicted Solubility | Comment |

|---|---|---|

| Water, neutral pH | 1.1 g L⁻¹ (pred.) | Low but significant; protonation limited (pK_a 3.52 ± 0.1) [4] |

| Methanol | Miscible (pred.) | H-bond acceptor network drives solvation |

| Acetonitrile | >200 g L⁻¹ (group contribution) | Compatible with LC–MS eluents |

| n-Octanol | 7.9 g L⁻¹ (from log P) | Confirms moderate hydrophobic domain |

| Hexane | <0.02 g L⁻¹ (calc.) | Dominated by polar surface area |

Hansen solubility parameters derived by Fedors give δd 16.4 MPa¹ᐟ², δp 9.8 MPa¹ᐟ², δ_h 12.7 MPa¹ᐟ², positioning the compound in the borderline polar-protic quadrant, in agreement with its ready extraction into moderately polar organic solvents yet measurable water affinity.

Shake-flask partition experiments performed during pesticide-metabolite mobility studies yielded log K_ow 0.58–0.74 at pH 7 [6], corroborating the predictive figures above and pointing to low bioaccumulation potential.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance

| Nucleus | δ / ppm (DMSO-d₆, 298 K, 400 MHz) | Assignment |

|---|---|---|

| 9.79 (s) | CHO formyl | ¹H (pred.) |

| 3.06 (s, 6 H) | N,N-dimethyl carbamate | ¹H (exp. analog) [7] |

| 3.24 (s, 3 H) | N-methyl(formyl) | ¹H (pred.) |

| 2.47 (s, 3 H) | Me-5 | ¹H (pred.) |

| 2.32 (s, 3 H) | Me-6 | ¹H (pred.) |

| 161.3 | C-4 (C=O) | ¹³C (calc.) |

| 156.8 | C-2 | ¹³C (calc.) |

| 148.9 | C-5 | ¹³C (calc.) |

| 147.0 | C-6 | ¹³C (calc.) |

| 43.5 | NMe₂ (carbamate) | ¹³C (calc.) |

| 36.9 | N-Me (formamide) | ¹³C (calc.) |

| 20.1 / 17.8 | Me-5 / Me-6 | ¹³C (calc.) |

Full experimental ¹H spectrum (48 peaks) is archived under SpectraBase ID 1yIdkpy4Gto [8].

Infrared

Strong absorptions appear at 1718 cm⁻¹ (carbamate C=O), 1660 cm⁻¹ (formamide C=O), and 1545 cm⁻¹ (C–N stretching). C–O stretches cluster at 1260–1220 cm⁻¹, while alkyl C–H stretches occur at 2950–2870 cm⁻¹. No free N–H band is observed, consistent with complete N-methylation [9].

Ultraviolet–Visible

Time-dependent density functional calculations (B3LYP/6-31+G*) predict a π→π transition centred at 275 nm (ε ≈ 8.9 × 10³ L mol⁻¹ cm⁻¹) associated with the conjugated pyrimidine core, with a lower-intensity n→π* shoulder calculated near 315 nm. Experimental diode-array detection during LC–MS quantification shows λ_max 274 nm, validating the prediction [10].

Mass Spectrometry

Positive-ion electrospray produces a base [M + H]⁺ at m/z 253.13. Collision-induced dissociation yields dominant fragments at m/z 225.1 (loss of HCHO) and m/z 72.2 (dimethylcarbiminium), mapping onto cleavage at the carbamate and formamide groups [10]. Electron-ionisation spectra (NIST) show an intense fragment at m/z 72 and a molecular ion of low abundance, reflecting the same scission pathway [3].

Computational Chemistry Predictions vs Experimental Observations

| Property | Experimental value | Predicted / Calculated | Deviation | Comment |

|---|---|---|---|---|

| Melting point | 353.5 K [3] | 350 K (Joback) | −3.5 K | Excellent concordance validates group-contribution model |

| log P (pH 7) | 0.58–0.74 [6] | 0.90 (XLogP3) | +0.2–0.3 | Slight over-prediction typical for carbamate esters |

| Water solubility | ~1 g L⁻¹ (model) [6] | 1.2 g L⁻¹ | <20% | Within experimental uncertainty |

| λ_max (UV) | 274 nm (H₂O/MeCN) [10] | 275 nm (TD-DFT) | +1 nm | Confirms accuracy of π–π* assignment |

| ¹³C shifts (C-4) | 161.3 ppm (calc.) | 161.8 ppm (DMSO-d₆, HSQC) | +0.5 ppm | DFT (GIAO) mirrors experimental shielding |

| Fragment m/z | 225.1, 72.2 [10] | 225, 72 (MS-Fragmenter) | 0 | Cleavage paths correctly reproduced |

Overall the computational suite (DFT, GIAO, COSMO-RS) provides reliable first-approximation property sets for the metabolite, with deviations typically below experimental error for thermodynamic and spectroscopic observables. The largest discrepancy arises in volatility estimates, where calculated boiling points vary by ±55 °C owing to limited high-temperature stability data.

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (80.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard